JNJ-42314415
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Overview
Description
JNJ-42314415 is a centrally active phosphodiesterase 10A inhibitor. It is known for its potential antipsychotic properties and has been studied for its effects on dopamine receptor-mediated neurotransmission .
Preparation Methods
The synthesis of JNJ-42314415 involves the formation of a complex molecular structure, specifically [3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine] . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving pyridine and imidazo[1,2-a]pyrazine derivatives .
Chemical Reactions Analysis
JNJ-42314415 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions: The synthesis typically involves reagents such as pyridine derivatives and imidazo[1,2-a]pyrazine under controlled conditions.
Major Products: The primary product is the phosphodiesterase 10A inhibitor itself, with potential by-products depending on the specific reaction conditions used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying phosphodiesterase inhibitors.
Biology: It is used to investigate the role of phosphodiesterase 10A in cellular processes.
Medicine: The compound has shown promise as an antipsychotic agent, particularly in the treatment of schizophrenia
Mechanism of Action
JNJ-42314415 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme involved in the regulation of intracellular signaling pathways. By inhibiting this enzyme, the compound modulates dopamine receptor-mediated neurotransmission, which is crucial for its antipsychotic effects . The compound reduces dopamine D2 receptor activity while enhancing dopamine D1 receptor-mediated neurotransmission .
Comparison with Similar Compounds
JNJ-42314415 is compared with other phosphodiesterase 10A inhibitors and dopamine 2 receptor blockers. Similar compounds include:
Phosphodiesterase 10A Inhibitors: Other inhibitors in this class include compounds like papaverine and PF-2545920.
Dopamine 2 Receptor Blockers: These include antipsychotic drugs such as haloperidol and risperidone.
This compound is unique in its dual mechanism of action, which involves both the inhibition of dopamine D2 receptors and the potentiation of dopamine D1 receptor-mediated neurotransmission. This dual mechanism may offer an improved side-effect profile compared to traditional antipsychotic drugs .
Properties
CAS No. |
1334165-90-0 |
---|---|
Molecular Formula |
C19H23N5O2 |
Molecular Weight |
353.42 |
IUPAC Name |
3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C19H23N5O2/c1-14-17(15-3-4-16(21-13-15)5-10-25-2)24-7-6-20-18(19(24)22-14)23-8-11-26-12-9-23/h3-4,6-7,13H,5,8-12H2,1-2H3 |
InChI Key |
XVWPXHVWMMHZOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=C(CCOC)N=C2)N3C(C(N4CCOCC4)=NC=C3)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-42314415; JNJ 42314415; JNJ42314415; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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